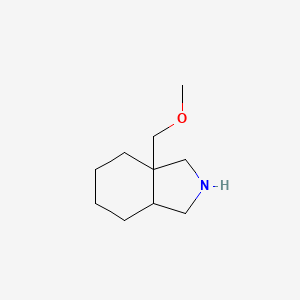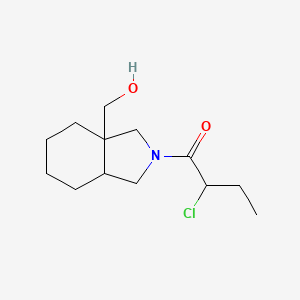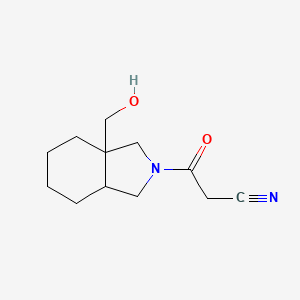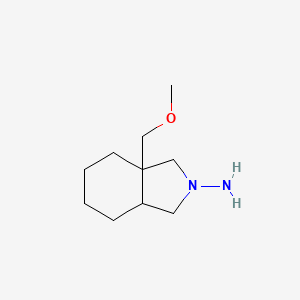![molecular formula C9H15N3O2 B1478910 5-(2-Aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-1,3(2H)-dion CAS No. 2098104-26-6](/img/structure/B1478910.png)
5-(2-Aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-1,3(2H)-dion
Übersicht
Beschreibung
The compound “5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” is a complex organic molecule. It contains a pyrrolopyridine core, which is a type of nitrogen-containing heterocycle. These types of structures are often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolopyridine core, possibly through a cyclization or ring-closing reaction. The exact method would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a hexahydro-1H-pyrrolo[3,4-c]pyridine core. This suggests a bicyclic structure with a six-membered ring fused to a five-membered ring, one of which contains a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The aminoethyl group (-NH2) could potentially be involved in various reactions, such as condensation reactions or nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of an amino group could potentially make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Krebstherapie: FGFR-Hemmung
Eine der prominenten Anwendungen von Pyrrolopyridin-Derivaten ist die Hemmung des Fibroblastenwachstumsfaktorrezeptors (FGFR), der eine entscheidende Rolle bei der Tumorentwicklung spielt. Eine abnorme Aktivierung der FGFR-Signalwege ist mit verschiedenen Krebsarten verbunden, darunter Brust-, Lungen- und Leberkrebs . Verbindungen wie 5-(2-Aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-1,3(2H)-dion können so konzipiert werden, dass sie diese Rezeptoren angreifen und so die Proliferation, Migration und Invasion von Krebszellen potenziell hemmen .
Entwicklung von pharmazeutischen Leitstrukturen
Die Pyrrolopyridin-Grundstruktur wird häufig bei der Entwicklung von Leitstrukturen für Pharmazeutika verwendet. Seine Derivate haben sich als wirksam gegen verschiedene FGFR-Isoformen erwiesen, wodurch sie bei der Synthese neuer Medikamente mit potenziellen Anwendungen in der Krebstherapie wertvoll sind .
Synthetische Chemie: Heterocyclische Bausteine
In der synthetischen Chemie dienen Pyrrolopyridin-Derivate als heterocyclische Bausteine. Sie werden zum Aufbau komplexer Moleküle verwendet, die verschiedene biologische Aktivitäten aufweisen können. Die Vielseitigkeit dieser Verbindungen ermöglicht es Chemikern, eine Vielzahl von Molekülen für weitere pharmakologische Tests zu synthetisieren .
Materialwissenschaften: Amorphe, auf Kohlenstoff basierende Sulfonsäurekatalysatoren
Die Synthese von Pyrrolopyridin-Derivaten kann neuartige Katalysatoren wie amorphe, auf Kohlenstoff basierende Sulfonsäure (AC-SO3H) beinhalten. Diese Katalysatoren bieten Vorteile wie niedrige Kosten, Ungiftigkeit und Stabilität, die in der Materialwissenschaft vorteilhaft sind, um neue Materialien mit spezifischen Eigenschaften zu schaffen .
Molekularbiologie: Untersuchungen von Signaltransduktionswegen
Pyrrolopyridin-Derivate können zur Untersuchung von Signaltransduktionswegen in der Molekularbiologie verwendet werden. Durch die Hemmung spezifischer Rezeptoren wie FGFR können Forscher die an der Zellproliferation und -migration beteiligten Pfade aufschlüsseln, was für das Verständnis zellulärer Prozesse und Krankheitsmechanismen unerlässlich ist .
Analytische Chemie: Referenzmaterialien
Diese Verbindungen können auch als Referenzmaterialien in der analytischen Chemie verwendet werden. Sie helfen bei der Identifizierung und Quantifizierung von Substanzen in einer Probe, was für die Qualitätskontrolle und die Sicherstellung der Sicherheit und Wirksamkeit von pharmazeutischen Produkten entscheidend ist .
Pflanzenschutzforschung: Bioaktive Wirkstoffe
In der Pflanzenschutzforschung werden Pyrrolopyridin-Derivate auf ihre bioaktiven Eigenschaften hin untersucht. Sie können als potenzielle Mittel zur Bekämpfung von Schädlingen und Krankheiten in Nutzpflanzen eingesetzt werden und tragen zur Entwicklung neuer Pflanzenschutzmittel bei .
Grüne Chemie: Lösungsmittelfreie Synthese
Die Derivate von Pyrrolopyridin sind auch in der grünen Chemie relevant, wo lösungsmittelfreie Synthesemethoden eingesetzt werden. Diese Methoden sind umweltfreundlicher und entsprechen den Prinzipien der nachhaltigen Chemie .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-aminoethyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-2-4-12-3-1-6-7(5-12)9(14)11-8(6)13/h6-7H,1-5,10H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCRMQYACYYWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



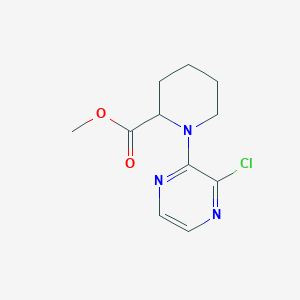
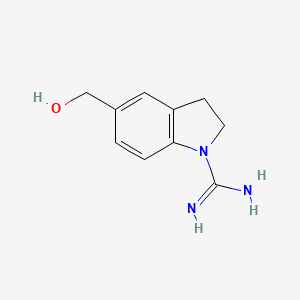


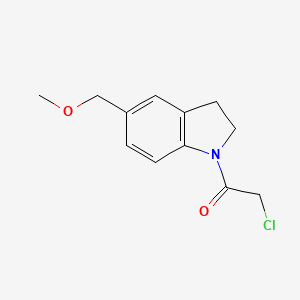

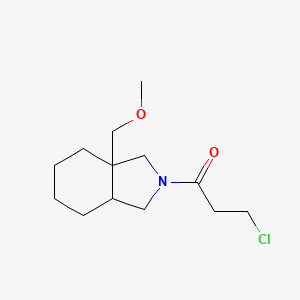
![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478841.png)
